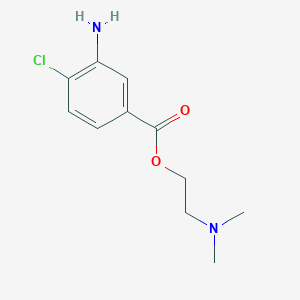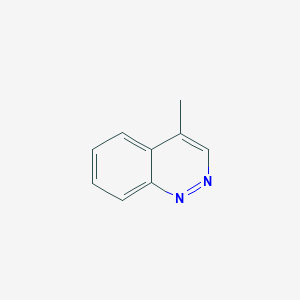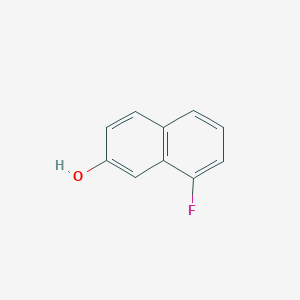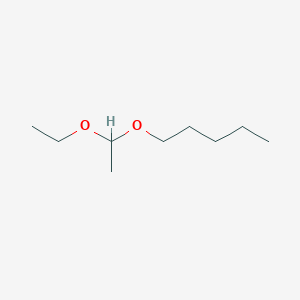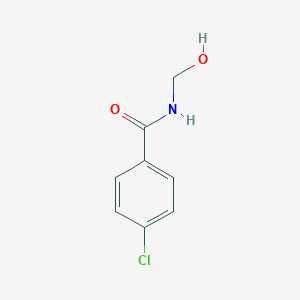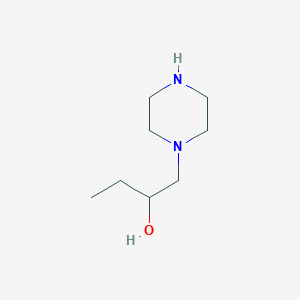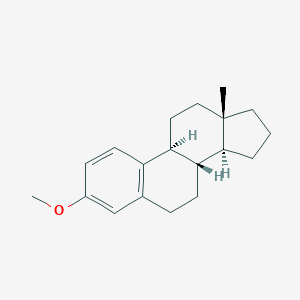
3-Methoxyestra-1,3,5(10)-triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxyestra-1,3,5(10)-triene (MET) is a synthetic estrogen receptor ligand that has been extensively studied for its potential therapeutic applications. It is a nonsteroidal compound that exhibits selective estrogen receptor modulator (SERM) activity, which means that it can act as both an estrogen agonist and antagonist in different tissues.
Aplicaciones Científicas De Investigación
3-Methoxyestra-1,3,5(10)-triene has been extensively studied for its potential therapeutic applications in various diseases such as breast cancer, osteoporosis, and cardiovascular diseases. It has been shown to have anti-tumor effects by inhibiting the growth of breast cancer cells. 3-Methoxyestra-1,3,5(10)-triene has also been shown to increase bone mineral density and reduce bone loss in postmenopausal women. In addition, 3-Methoxyestra-1,3,5(10)-triene has been shown to have cardioprotective effects by improving endothelial function and reducing inflammation.
Mecanismo De Acción
3-Methoxyestra-1,3,5(10)-triene acts as a SERM by binding to estrogen receptors (ERs) in different tissues. In breast cancer cells, 3-Methoxyestra-1,3,5(10)-triene acts as an ER antagonist, inhibiting the growth of cancer cells. In bone tissue, 3-Methoxyestra-1,3,5(10)-triene acts as an ER agonist, promoting bone formation and reducing bone loss. In cardiovascular tissue, 3-Methoxyestra-1,3,5(10)-triene acts as an ER agonist, improving endothelial function and reducing inflammation.
Biochemical and Physiological Effects:
3-Methoxyestra-1,3,5(10)-triene has been shown to have a variety of biochemical and physiological effects. In breast cancer cells, 3-Methoxyestra-1,3,5(10)-triene inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In bone tissue, 3-Methoxyestra-1,3,5(10)-triene promotes bone formation by increasing osteoblast activity and reducing osteoclast activity. In cardiovascular tissue, 3-Methoxyestra-1,3,5(10)-triene improves endothelial function by increasing nitric oxide production and reducing oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Methoxyestra-1,3,5(10)-triene has several advantages for lab experiments. It is a nonsteroidal compound that exhibits SERM activity, which makes it a useful tool for studying the effects of estrogen on different tissues. 3-Methoxyestra-1,3,5(10)-triene is also highly selective for ERs, which reduces the risk of off-target effects. However, 3-Methoxyestra-1,3,5(10)-triene has limitations for lab experiments. It is a synthetic compound that may not accurately reflect the effects of endogenous estrogen. In addition, 3-Methoxyestra-1,3,5(10)-triene has limited solubility in aqueous solutions, which may affect its bioavailability in vivo.
Direcciones Futuras
There are several future directions for research on 3-Methoxyestra-1,3,5(10)-triene. One area of interest is the development of 3-Methoxyestra-1,3,5(10)-triene analogs with improved pharmacological properties. Another area of interest is the study of 3-Methoxyestra-1,3,5(10)-triene in combination with other drugs for the treatment of breast cancer, osteoporosis, and cardiovascular diseases. Additionally, the effects of 3-Methoxyestra-1,3,5(10)-triene on other tissues such as the brain and liver warrant further investigation. Overall, 3-Methoxyestra-1,3,5(10)-triene has great potential for therapeutic applications and further research is needed to fully understand its mechanisms of action and potential benefits.
Métodos De Síntesis
The synthesis of 3-Methoxyestra-1,3,5(10)-triene involves the reaction of 3-methoxyestra-1,3,5(10)-trien-17-one with boron tribromide in dichloromethane. The resulting product is then purified using column chromatography to obtain pure 3-Methoxyestra-1,3,5(10)-triene. This method has been optimized to produce high yields of 3-Methoxyestra-1,3,5(10)-triene with purity greater than 99%.
Propiedades
Número CAS |
14550-57-3 |
|---|---|
Nombre del producto |
3-Methoxyestra-1,3,5(10)-triene |
Fórmula molecular |
C19H26O |
Peso molecular |
270.4 g/mol |
Nombre IUPAC |
(8S,9S,13S,14S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene |
InChI |
InChI=1S/C19H26O/c1-19-10-3-4-18(19)17-7-5-13-12-14(20-2)6-8-15(13)16(17)9-11-19/h6,8,12,16-18H,3-5,7,9-11H2,1-2H3/t16-,17-,18+,19+/m1/s1 |
Clave InChI |
UHDFDVNBHMUVOO-YRXWBPOGSA-N |
SMILES isomérico |
C[C@@]12CCC[C@H]1[C@@H]3CCC4=C([C@H]3CC2)C=CC(=C4)OC |
SMILES |
CC12CCCC1C3CCC4=C(C3CC2)C=CC(=C4)OC |
SMILES canónico |
CC12CCCC1C3CCC4=C(C3CC2)C=CC(=C4)OC |
Sinónimos |
3-methoxy-13alpha-estra-1,3,5(10)-triene 3-methoxyestra-1,3,5(10)-triene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



